molecular formula C23H25O6PS B14177135 Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate CAS No. 918811-15-1

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate

Katalognummer: B14177135
CAS-Nummer: 918811-15-1
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: DFNZNORLTPUKOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphate group attached to a diphenyl structure, which is further substituted with a propane-2-sulfonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate typically involves the reaction of diphenyl phosphate with 1-[2-(propane-2-sulfonyl)phenyl]ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activities. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenyl phosphate: Lacks the propane-2-sulfonyl group but shares the diphenyl phosphate structure.

    Phenyl phosphate: Contains a single phenyl group instead of a diphenyl structure.

    Sulfonyl phosphates: Compounds with similar sulfonyl and phosphate groups but different substituents.

Uniqueness

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate is unique due to the combination of its diphenyl phosphate structure with a propane-2-sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

918811-15-1

Molekularformel

C23H25O6PS

Molekulargewicht

460.5 g/mol

IUPAC-Name

diphenyl 1-(2-propan-2-ylsulfonylphenyl)ethyl phosphate

InChI

InChI=1S/C23H25O6PS/c1-18(2)31(25,26)23-17-11-10-16-22(23)19(3)27-30(24,28-20-12-6-4-7-13-20)29-21-14-8-5-9-15-21/h4-19H,1-3H3

InChI-Schlüssel

DFNZNORLTPUKOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.